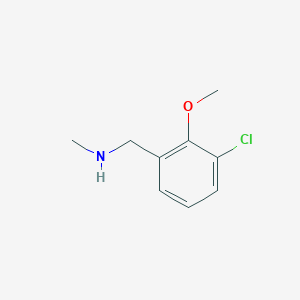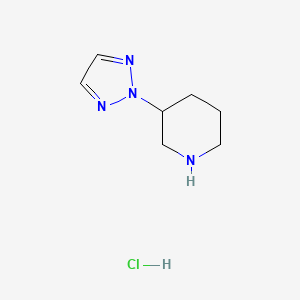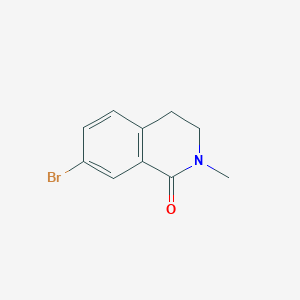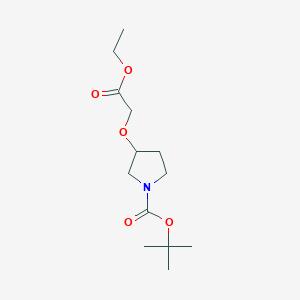
1-(3-chloro-2-methoxyphenyl)-N-methylmethanamine
Overview
Description
This would typically include the compound’s systematic name, its molecular formula, and its structure.
Synthesis Analysis
This involves detailing the methods and reagents used to synthesize the compound. It may also include yield percentages and reaction conditions.Molecular Structure Analysis
This involves analyzing the compound’s molecular structure, including bond lengths and angles, functional groups, and stereochemistry.Chemical Reactions Analysis
This involves detailing the reactions that the compound can undergo, including the reagents and conditions required for these reactions.Physical And Chemical Properties Analysis
This involves detailing the compound’s physical and chemical properties, such as melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Synthesis and Analytical Characterizations
- A study by Wallach et al. (2016) described the synthesis and analytical characterization of a series of N-alkyl-arylcyclohexylamines, including compounds similar to "1-(3-chloro-2-methoxyphenyl)-N-methylmethanamine." These compounds are of interest due to their ketamine-like dissociative properties and NMDA receptor antagonism. The research aimed at aiding the identification of newly emerging substances of abuse (Wallach et al., 2016).
Characterization and Structural Analysis
- Khalid et al. (2020) focused on the synthesis and characterization of unsymmetrical bis-aryl-α, β-unsaturated ketone derivatives, employing spectroscopic techniques like NMR, FT-IR, and UV–Vis. The study provided insights into the structural parameters, NLO properties, and molecular stability of these compounds, which could be related to the chemical family of "1-(3-chloro-2-methoxyphenyl)-N-methylmethanamine" (Khalid et al., 2020).
Neurochemical Research
- Research into compounds with similar structures to "1-(3-chloro-2-methoxyphenyl)-N-methylmethanamine" has been conducted to understand their effects on monoaminergic systems in the brain. For instance, studies on MDMA and MDA have explored their impacts on dopaminergic and serotonergic systems, providing a framework for investigating the neurochemical properties of related substances (Stone et al., 1986).
Environmental Impact Studies
- Research by Gish et al. (2011) on the environmental impact of herbicide application, including compounds like metolachlor which shares structural similarities with "1-(3-chloro-2-methoxyphenyl)-N-methylmethanamine," highlighted the significance of understanding the distribution and volatilization of such chemicals in agricultural settings (Gish et al., 2011).
Safety And Hazards
This involves detailing the safety precautions that should be taken when handling the compound, as well as the compound’s toxicity and environmental impact.
Future Directions
This involves discussing potential future research directions, such as new reactions that the compound could be used in, or new applications for the compound.
I hope this helps! If you have any other questions, feel free to ask.
properties
IUPAC Name |
1-(3-chloro-2-methoxyphenyl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO/c1-11-6-7-4-3-5-8(10)9(7)12-2/h3-5,11H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYDAPLHSFZAAMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C(=CC=C1)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chloro-2-methoxyphenyl)-N-methylmethanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![{2H,3H-[1,4]dioxino[2,3-c]pyridin-7-yl}methanamine dihydrochloride](/img/structure/B1532530.png)



![2-[5-Bromo-2-(4-methylphenyl)sulfonyliminopyridin-1-yl]acetamide](/img/structure/B1532538.png)





![1-{[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]methyl}piperazine hydrochloride](/img/structure/B1532546.png)

![2-{[2-(Thiophen-2-yl)ethyl]amino}acetic acid hydrochloride](/img/structure/B1532548.png)